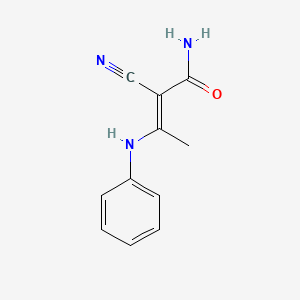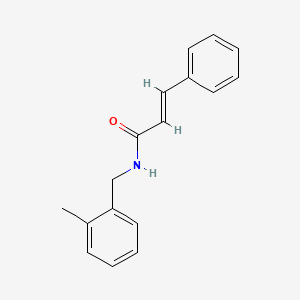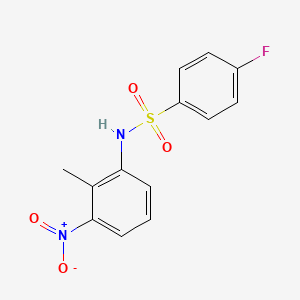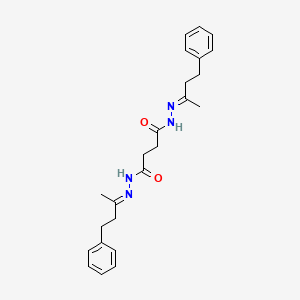
3-anilino-2-cyano-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-2-cyano-2-butenamide, also known as ACB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACB belongs to the class of compounds known as butenamides and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
3-anilino-2-cyano-2-butenamide has been found to have a range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-anilino-2-cyano-2-butenamide has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. It has also been found to be effective against cancer stem cells, which are known to be resistant to traditional chemotherapy.
Mechanism of Action
The mechanism of action of 3-anilino-2-cyano-2-butenamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
3-anilino-2-cyano-2-butenamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to their death. 3-anilino-2-cyano-2-butenamide has also been found to inhibit the activity of certain proteins that are involved in cell signaling and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-anilino-2-cyano-2-butenamide in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using 3-anilino-2-cyano-2-butenamide is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are many future directions for research on 3-anilino-2-cyano-2-butenamide. One area of interest is in the development of new cancer therapies based on 3-anilino-2-cyano-2-butenamide. Researchers are also interested in exploring the potential of 3-anilino-2-cyano-2-butenamide in other areas of research, such as inflammation and neurodegenerative diseases. Another area of research is in the development of new synthesis methods for 3-anilino-2-cyano-2-butenamide that are more efficient and cost-effective.
Conclusion:
In conclusion, 3-anilino-2-cyano-2-butenamide is a promising compound that has many potential applications in scientific research. Its potent anti-cancer activity and interesting biochemical and physiological effects make it a valuable tool for researchers. With continued research, 3-anilino-2-cyano-2-butenamide may prove to be a valuable asset in the development of new cancer therapies and other areas of research.
Synthesis Methods
The synthesis of 3-anilino-2-cyano-2-butenamide involves the reaction of aniline with cyanoacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then heated to form 3-anilino-2-cyano-2-butenamide. This synthesis method has been reported to have a high yield and is relatively easy to perform.
properties
IUPAC Name |
(E)-3-anilino-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(10(7-12)11(13)15)14-9-5-3-2-4-6-9/h2-6,14H,1H3,(H2,13,15)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYLRMPFOACDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-2-cyano-2-butenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)


![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)


![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)



![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
